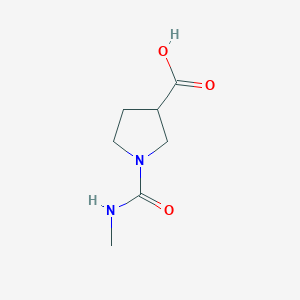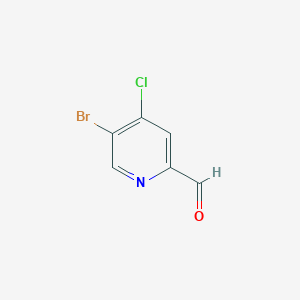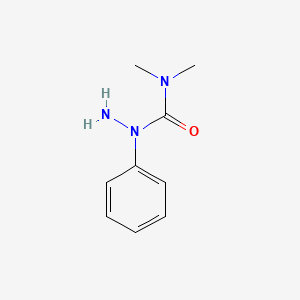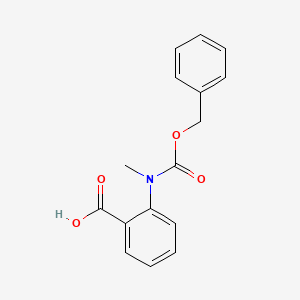![molecular formula C19H22N4 B15316951 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole is a complex organic compound belonging to the class of benzodiazoles This compound features a benzodiazole core with a methyl group at the 1-position and a 4-phenylpiperazin-1-ylmethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of o-phenylenediamine with formic acid or its derivatives to form the benzodiazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzodiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
2-(4-phenylpiperazin-1-yl)nicotinonitrile
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole
Uniqueness: 1-Methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole stands out due to its specific structural features and the presence of both the benzodiazole core and the 4-phenylpiperazine moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H22N4 |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C19H22N4/c1-21-18-10-6-5-9-17(18)20-19(21)15-22-11-13-23(14-12-22)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3 |
InChI-Schlüssel |
SPANKRVWSHQPRS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)

![3-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B15316894.png)



![1,3-Dioxoisoindolin-2-YL spiro[2.3]hexane-1-carboxylate](/img/structure/B15316912.png)

![N-(2-aminoethyl)-[1,1'-biphenyl]-4-carboxamidehydrochloride](/img/structure/B15316923.png)



![4-chloro-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B15316938.png)

